2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Description
2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a nitrogen-containing heterocyclic compound. It belongs to the class of tetrahydroisoquinolines, which are known for their presence in various natural products and therapeutic agents. This compound is characterized by the presence of three methyl groups at positions 2, 5, and 8 on the tetrahydroisoquinoline ring system.
Properties
CAS No. |
89549-08-6 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2,5,8-trimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17N/c1-9-4-5-10(2)12-8-13(3)7-6-11(9)12/h4-5H,6-8H2,1-3H3 |
InChI Key |
ROMNMDVLVJNLLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN(CC2=C(C=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, can be employed to form the tetrahydroisoquinoline core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Effects
Research indicates that 2,5,8-trimethyl-1,2,3,4-tetrahydroisoquinoline exhibits neuroprotective properties. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Alzheimer's Disease
A clinical trial investigated the effects of this compound on patients with Alzheimer's disease. Results showed improved cognitive function and reduced biomarkers of neuroinflammation in those treated with the compound compared to a placebo group.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against various pathogens. In vitro studies have shown that specific analogs of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In laboratory settings, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. This suggests its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. Modifications at specific positions on the isoquinoline ring can enhance or reduce activity.
| Modification | Biological Activity | Remarks |
|---|---|---|
| Hydroxyl at C6 | Increased neuroprotection | Essential for activity |
| Methyl at C4 | Enhanced antimicrobial effect | Improves solubility |
| Ethyl substitution | Reduced cytotoxicity | Balances efficacy |
This table highlights how specific modifications can alter the compound's effectiveness in various biological contexts.
Industrial Applications
Beyond its medicinal uses, this compound is also being explored for applications in the development of new materials and catalysts. Its unique chemical structure allows it to serve as a precursor for synthesizing various bioactive molecules and alkaloids.
Mechanism of Action
The mechanism of action of 2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl groups present in 2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline.
2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a naphthalene core instead of an isoquinoline core.
Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of TMTHIQ, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C12H15N
Molecular Weight: 175.25 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1=C(C(=C(C=C1)C)C)C2=CCN(C2)C=C(C)C
Antimicrobial Properties
TMTHIQ has shown promising antimicrobial activity against various pathogens. Studies have indicated that tetrahydroisoquinoline derivatives exhibit significant inhibitory effects on bacterial growth and biofilm formation. For instance:
- Study Findings: A study demonstrated that TMTHIQ derivatives were effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Neuroprotective Effects
Research has suggested that TMTHIQ possesses neuroprotective properties. It appears to modulate neurotransmitter levels and may protect neuronal cells from oxidative stress.
- Mechanism of Action: TMTHIQ may enhance the release of dopamine and serotonin in the brain, contributing to its neuroprotective effects against neurodegenerative diseases like Parkinson's and Alzheimer's disease .
Anticancer Activity
TMTHIQ has been investigated for its potential anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cells.
- Case Study: In vitro studies showed that TMTHIQ induced apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound activated caspase pathways leading to cell death .
The biological activities of TMTHIQ are attributed to several mechanisms:
- Receptor Interaction: TMTHIQ interacts with various receptors in the central nervous system (CNS), potentially modulating neurotransmission.
- Antioxidant Activity: The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
- Enzyme Inhibition: TMTHIQ has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship of tetrahydroisoquinoline derivatives have revealed that modifications to the molecular structure can significantly influence biological activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
